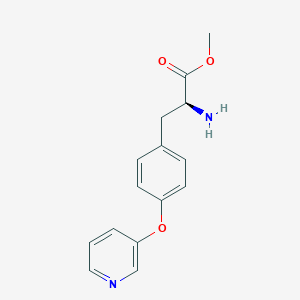
(S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate
Overview
Description
(S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate is a chiral amino acid derivative. This compound is notable for its structural complexity, featuring a pyridine ring linked to a phenyl group via an ether linkage, and an amino acid backbone. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-hydroxy-3-pyridinecarboxylic acid and (S)-methyl 2-amino-3-phenylpropanoate.
Ether Formation: The hydroxyl group of 4-hydroxy-3-pyridinecarboxylic acid is converted to a leaving group, often using a tosyl chloride or similar reagent. This intermediate is then reacted with (S)-methyl 2-amino-3-phenylpropanoate under basic conditions to form the ether linkage.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate would involve optimization of reaction conditions to maximize yield and minimize costs. This might include the use of continuous flow reactors, automated purification systems, and large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used to modify the amino group.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amide or sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound can be used to study enzyme interactions and protein-ligand binding due to its amino acid backbone. It serves as a model compound in the study of amino acid derivatives and their biological activities.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
Industrially, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives may possess herbicidal or pesticidal properties, making it valuable in agricultural applications.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the amino acid moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-amino-3-(4-hydroxyphenyl)propanoate: Lacks the pyridine ring, making it less complex and potentially less active in certain biological assays.
(S)-Methyl 2-amino-3-(4-(pyridin-2-yloxy)phenyl)propanoate: Similar structure but with the pyridine ring in a different position, which can affect its binding properties and biological activity.
Uniqueness
(S)-Methyl 2-amino-3-(4-(pyridin-3-yloxy)phenyl)propanoate is unique due to the specific positioning of the pyridine ring, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other similar compounds and can lead to unique biological activities and applications.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-pyridin-3-yloxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-15(18)14(16)9-11-4-6-12(7-5-11)20-13-3-2-8-17-10-13/h2-8,10,14H,9,16H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDFQZJZENUBND-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OC2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)OC2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate](/img/structure/B1630256.png)
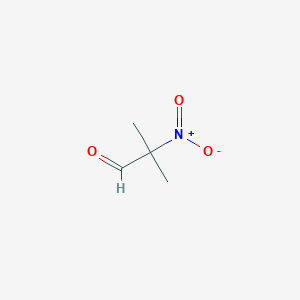

![1-(4-Methoxybenzo[d]thiazol-2-yl)urea](/img/structure/B1630263.png)
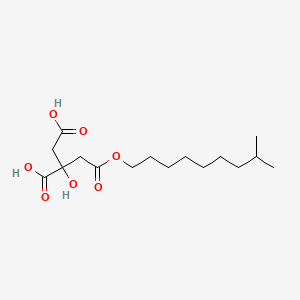
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B1630265.png)
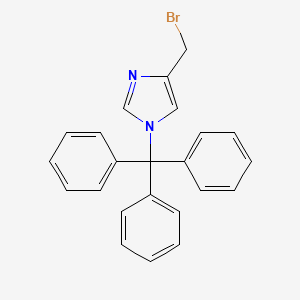
![(4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine](/img/structure/B1630268.png)
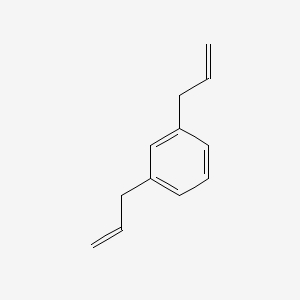
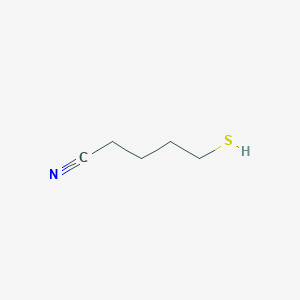
![2-(tert-Butyl)-6-chlorobenzo[d]oxazole-7-sulfonamide](/img/structure/B1630272.png)
![6-Azaspiro[4.5]decan-9-one](/img/structure/B1630275.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 4-hydroxy-3',5'-bis(trifluoromethyl)-](/img/structure/B1630277.png)
![Imidazo[5,1-B]thiazole-7-carboxylic acid](/img/structure/B1630278.png)
